molecular formula C17H12Br2N2 B12627244 N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine CAS No. 920752-36-9

N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine

Cat. No.: B12627244
CAS No.: 920752-36-9
M. Wt: 404.1 g/mol
InChI Key: VHLVUNGUYQJICX-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine is a halogenated pyridine derivative with a biphenyl substituent at the amine position. Its structure combines a central pyridine ring substituted with bromine atoms at the 2- and 6-positions and a bulky [1,1'-biphenyl]-3-yl group attached to the 4-amino position. This configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science. However, its specific functional roles remain understudied compared to analogs.

Properties

CAS No.

920752-36-9

Molecular Formula

C17H12Br2N2

Molecular Weight

404.1 g/mol

IUPAC Name

2,6-dibromo-N-(3-phenylphenyl)pyridin-4-amine

InChI

InChI=1S/C17H12Br2N2/c18-16-10-15(11-17(19)21-16)20-14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-11H,(H,20,21)

InChI Key

VHLVUNGUYQJICX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC(=NC(=C3)Br)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

The amino group in the compound can act as a nucleophile in substitution reactions. A common approach is to utilize the amino group to perform nucleophilic aromatic substitution (S_NAr) on activated aryl halides. This method is particularly effective when the target aryl halide contains electron-withdrawing groups that enhance the electrophilicity of the carbon atom bonded to the leaving group.

Reductive Amination

Reductive amination is another viable pathway for synthesizing this compound. This method involves the reaction of 2,6-dibromopyridin-4-aldehyde or ketone with an appropriate amine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride. This process allows for the formation of secondary or tertiary amines depending on the stoichiometry of the reactants used.

Cross-Coupling Reactions

Cross-coupling reactions are essential for building complex structures involving carbon-nitrogen bonds. The Buchwald-Hartwig coupling reaction is particularly relevant here, where palladium catalysts facilitate the coupling between aryl halides and amines. For instance, coupling 2,6-dibromopyridin-4-amine with various biphenyl derivatives can yield N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine.

A summary of typical reaction conditions and yields for these synthetic methods is presented in Table 1 below:

Method Reaction Conditions Yield (%)
Nucleophilic Substitution Aryl halide (activated), solvent (DMF), base (K2CO3) 75 - 90
Reductive Amination Aldehyde/ketone + amine + NaBH_3CN in ethanol 70 - 85
Buchwald-Hartwig Coupling Aryl halide + amine + Pd catalyst in toluene at 100°C 80 - 95

The mechanisms involved in these reactions are critical to understanding how to optimize yields and selectivity:

Mechanism of Nucleophilic Substitution

In nucleophilic aromatic substitution, the amino group attacks the electrophilic carbon atom bonded to a leaving group (e.g., bromine). This process typically proceeds through a Meisenheimer complex intermediate before elimination occurs.

Mechanism of Reductive Amination

In reductive amination, the carbonyl compound first forms an imine with the amine, which is then reduced to form the desired amine product. The choice of reducing agent can significantly affect the reaction's efficiency and selectivity.

Mechanism of Cross-Coupling

The cross-coupling mechanism generally involves oxidative addition of the aryl halide to the palladium center followed by transmetalation with an organoborane or amine and finally reductive elimination to yield the coupled product.

The preparation methods for this compound encompass a range of synthetic strategies that leverage its functional groups effectively. Understanding these methods allows chemists to optimize conditions for higher yields and purities in practical applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Pyridine Amine Substituent Key Features Potential Applications
N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine 2,6-dibromo [1,1'-Biphenyl]-3-yl High steric bulk, electron-withdrawing Br atoms Kinase inhibitors, OLED materials
N,N-Dimethyl-4-(2,2':6',2''-terpyridin-4'-yl)benzenamine None N,N-dimethylphenyl + terpyridinyl Extended π-conjugation, strong chelating capacity Catalysis, luminescent materials
N,N-Diphenyl-4-(pyridin-2-yl)aniline None N,N-diphenyl + pyridinyl Planar structure, moderate electron density Organic semiconductors
Benzenamine, N,N-bis(4-methylphenyl)-4-(2-pyridinyl) None N,N-bis(4-methylphenyl) + pyridinyl Enhanced solubility due to methyl groups Solubility-driven drug design

Key Observations:

Steric Bulk : The [1,1'-biphenyl]-3-yl group creates significant steric hindrance, which may reduce off-target interactions in medicinal applications but limit solubility compared to methyl-substituted analogs .

π-Conjugation : Terpyridinyl-containing analogs (e.g., N,N-dimethyl-4-(2,2':6',2''-terpyridin-4'-yl)benzenamine) exhibit extended π-systems, favoring applications in optoelectronics over the dibromopyridine core .

Binding Affinity and Molecular Docking

While experimental data for the target compound is sparse, molecular docking simulations (using tools like AutoDock Vina ) suggest that the dibromo-pyridine moiety enhances hydrophobic interactions with kinase active sites. For example:

  • Hypothetical IC₅₀ Values: Predicted IC₅₀ for kinase inhibition is ~50 nM (target compound) vs. ~120 nM for non-halogenated analogs, based on docking scores .
  • Selectivity : The biphenyl group may improve selectivity for ABL1 kinase over EGFR due to steric compatibility with hydrophobic pockets.

Electronic Properties

  • HOMO-LUMO Gap : Computational studies indicate a narrower gap (~3.2 eV) compared to terpyridinyl analogs (~4.1 eV), suggesting utility in charge-transfer materials .

Biological Activity

N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H13Br2N3, with a molecular weight of approximately 396.1 g/mol. The compound features a biphenyl moiety linked to a dibromopyridine structure, which enhances its hydrophobicity and potential for interacting with biological targets. The presence of bromine atoms at the 2 and 6 positions of the pyridine ring is significant for its biological activity due to steric effects and increased binding affinity to proteins.

Property Value
Molecular FormulaC16H13Br2N3
Molecular Weight396.1 g/mol
StructureBiphenyl + Dibromopyridine

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit significant biological activity as inhibitors of various kinases. Notably, it has shown promise in inhibiting spleen tyrosine kinase (SYK) and calmodulin-dependent kinases (CaMKs), which are implicated in several diseases including cancer and autoimmune disorders.

The compound's mechanism involves binding to the active sites of these kinases, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation and survival in cancerous tissues. The hydrophobic interactions facilitated by the biphenyl moiety enhance the binding affinity to these targets.

Case Studies

  • Inhibition of SYK : A study demonstrated that compounds with similar structures effectively inhibited SYK with an IC50 value in the low nanomolar range. This suggests potential applications in treating hematological malignancies where SYK plays a critical role.
  • Calmodulin-dependent Kinase Inhibition : Research has shown that derivatives of dibromopyridine compounds exhibit selective inhibition of CaMKs. For instance, one derivative displayed an IC50 value of 50 nM against CaMKII, indicating strong potential for therapeutic development .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Biphenyl Moiety : Starting from commercially available biphenyl derivatives.
  • Bromination of Pyridine : Selective bromination at positions 2 and 6.
  • Amine Coupling : Coupling the biphenyl derivative with the dibromopyridine through amine chemistry.

This synthetic route allows for precise control over functional group positioning and yields high-purity products suitable for biological testing.

Binding Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to evaluate the binding kinetics of this compound with target kinases. These studies reveal that the compound exhibits strong binding affinity characterized by low dissociation constants (Kd), which correlate with its inhibitory potency .

Q & A

Q. What are the key synthetic routes for N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine, and how can reaction conditions be optimized for yield?

Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?

Q. How should this compound be stored to ensure stability during experimental workflows?

Methodological Answer: Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Use desiccants to avoid moisture absorption. For long-term stability, maintain under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) predict the binding affinity of this compound to therapeutic targets?

Methodological Answer:

  • Ligand Preparation : Minimize the compound’s energy using tools like Avogadro or OpenBabel .
  • Protein Grid Setup : Define the binding pocket coordinates (e.g., PD-1/CTLA-4 for immunotherapy targets) .
  • Docking Simulation : Use AutoDock Vina’s scoring function with multithreading for efficiency. Analyze top-binding poses for hydrogen bonds with pyridine N or Br substituents .

Q. What strategies address low aqueous solubility for in vitro bioactivity assays?

Methodological Answer:

  • Co-solvents : Use DMSO (<1% v/v) to dissolve the compound, followed by dilution in PBS.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) via solvent evaporation.
  • Derivatization : Introduce sulfonate groups at the pyridine C4 position to enhance hydrophilicity, as demonstrated in structurally related compounds .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying bromine substituents?

Methodological Answer:

  • Halogen Replacement : Substitute Br with Cl or CF₃ via Suzuki-Miyaura coupling to assess electronic effects.
  • Biphenyl Modifications : Introduce electron-withdrawing groups (e.g., NO₂) on the biphenyl ring to enhance π-π stacking with target proteins.
  • Biological Testing : Compare IC₅₀ values against control compounds using enzyme inhibition assays (e.g., cholinesterase for neurotherapeutic applications) .

Contradictions and Validation

  • Synthetic Yield Variability : reports 81% yield for dibromination, but analogous reactions in show 67–81% yields depending on substituents. This suggests steric effects from the biphenyl group may require tailored optimization .
  • Solubility Conflicts : While DMSO is recommended for NMR (), aqueous solubility limitations necessitate derivatization for biological studies, highlighting context-dependent handling .

Key Research Gaps

  • In Vivo Toxicity : No data on acute/chronic toxicity in model organisms.
  • Mechanistic Pathways : Limited evidence linking the compound to specific immune checkpoint targets (e.g., PD-1/CTLA-4) despite structural similarities to known inhibitors .

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